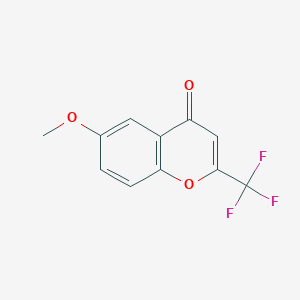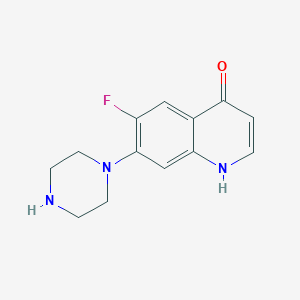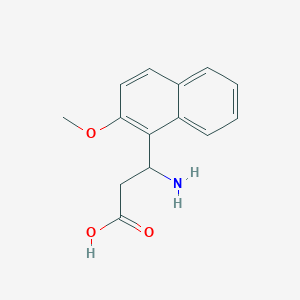
1-Fluoro-8-(2-fluorophenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-8-(2-fluorophenyl)naphthalene is an organofluorine compound belonging to the class of naphthalene derivatives and fluoroaromatics. This compound is characterized by the presence of two fluorine atoms attached to the naphthalene ring system, making it a unique and valuable compound in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-8-(2-fluorophenyl)naphthalene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent reaction conditions ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-8-(2-fluorophenyl)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the naphthalene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced naphthalene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Fluoro-8-(2-fluorophenyl)naphthalene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Wirkmechanismus
The mechanism by which 1-Fluoro-8-(2-fluorophenyl)naphthalene exerts its effects involves interactions with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
1-Fluoronaphthalene: A simpler fluorinated naphthalene derivative with a single fluorine atom.
2-Fluoronaphthalene: Another fluorinated naphthalene derivative with the fluorine atom in a different position.
1-Chloronaphthalene: A chlorinated analogue of 1-Fluoronaphthalene with similar properties but different reactivity.
Uniqueness: 1-Fluoro-8-(2-fluorophenyl)naphthalene is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, enhanced reactivity in certain reactions, and improved interactions with biological targets compared to its mono-fluorinated or chlorinated analogues .
Eigenschaften
Molekularformel |
C16H10F2 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
1-fluoro-8-(2-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-14-9-2-1-7-12(14)13-8-3-5-11-6-4-10-15(18)16(11)13/h1-10H |
InChI-Schlüssel |
KRWUURFUBHMNQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=CC3=C2C(=CC=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B11867438.png)











